![molecular formula C11H8F2N2O2 B1530736 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1174666-16-0](/img/structure/B1530736.png)
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been used to synthesize related compounds .
Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, 3,4-Difluorophenylboronic acid, a related compound, has been used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Scientific Research Applications
Antifungal Applications
The compound has been synthesized and tested against seven phytopathogenic fungi in an in vitro mycelia growth inhibition assay . The results showed that most of the synthesized compounds displayed moderate to excellent activities .
Medicinal Chemistry
The compound has been used in medicinal chemistry for the inhibition of c-Met protein kinase . This protein kinase plays a crucial role in cellular growth, survival, and angiogenesis .
GABA A Modulating Activity
The compound has shown GABA A allosteric modulating activity . GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Use in Solar Cells
The compound has been incorporated into polymers for use in solar cells . This application takes advantage of the compound’s unique properties to enhance the efficiency of solar cells .
BACE-1 Inhibition
The compound has demonstrated BACE-1 inhibition . BACE-1 is a protease enzyme involved in the formation of myelin sheaths in peripheral nerve cells .
Anti-inflammatory Applications
The compound has shown synergistic anti-inflammatory activities . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antiproliferative Applications
The compound has demonstrated antiproliferative activities . This suggests its potential use in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Antibacterial Applications
The compound has shown antibacterial activities . This suggests its potential use in the development of new antibacterial drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound might influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of similar compounds , it can be inferred that this compound might induce a range of molecular and cellular changes.
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXODTDKYDNWQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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